3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid
Description
3-[(2-Cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid is a small organic molecule characterized by a propanoic acid backbone substituted with two key functional groups:
- Carbamoyl moiety: Attached at position 3, linked to a 2-cyanophenyl aromatic ring. The electron-withdrawing cyano group may enhance binding interactions with target proteins.
- Aminoalkyl chain: At position 2, featuring a 3-(morpholin-4-yl)propyl group.
Properties
IUPAC Name |
4-(2-cyanoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c19-13-14-4-1-2-5-15(14)21-17(23)12-16(18(24)25)20-6-3-7-22-8-10-26-11-9-22/h1-2,4-5,16,20H,3,6-12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBETCORSWMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the cyanophenyl carbamoyl intermediate. This intermediate is then reacted with a morpholinyl propylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
A. Aromatic Substituents
- The 2-cyanophenyl carbamoyl group in the target compound distinguishes it from analogs with benzoylphenyl () or quinazoline cores (). The cyano group’s electron-withdrawing nature may enhance binding specificity to hydrophobic pockets in enzymes or receptors .
B. Morpholinylpropyl vs. Piperazine Linkers
C. Carboxylic Acid Functionality
A. Target Engagement
C. Bioavailability
- Compared to the Boc-protected analog, the target compound’s free carboxylic acid may improve solubility but reduce membrane permeability. Structural analogs in employ prodrug strategies (e.g., esterification) to address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
